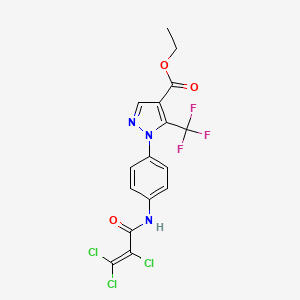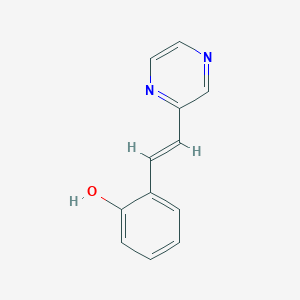
Ralaniten acetate
Vue d'ensemble
Description
Ralaniten acetate is a prodrug of EPI-002, one of the four stereoisomers of EPI-001, targeting the N-terminal domain of the androgen receptor (AR) and blocking signaling from the AR and its splice variants.
Applications De Recherche Scientifique
1. Androgen Receptor Inhibition in Prostate Cancer
Ralaniten acetate is an inhibitor targeting the N-terminal domain (NTD) of the androgen receptor (AR) in prostate cancers. It specifically binds to the AR NTD, inhibiting AR activation and its mediated signaling pathway, thereby suppressing cell growth in AR-overexpressing tumor cells, which are common in prostate cancers (Definitions, 2020).
2. Development of Novel AR-NTD Inhibitors
Studies have shown that long-term treatment with ralaniten leads to upregulation of UGT2B enzymes and a consequent loss of potency, indicating the need for the development of more potent second-generation AR-NTD inhibitors. Research has focused on creating analogues of ralaniten that are resistant to glucuronidation, potentially optimizing clinical responses to AR-NTD inhibitors (Obst et al., 2019).
3. Exploration of New Drug Leads from Marine Sponges
Ralaniten acetate, inspired by bioactive sponge natural products, has advanced to phase I/II/III clinical trials for the treatment of inflammation and cancer. It exemplifies the potential of deriving novel drug candidates from natural sources like marine sponges (Andersen, 2017).
4. Comparative Study of AR Inhibitors
Ralaniten acetate has been compared with other AR inhibitors, particularly in their effects on gene expression profiles in prostate cancer cells. It was found to uniquely induce metallothionein expression, independent of AR activity, suggesting potential off-target effects which could be crucial for the development of novel AR-NTD inhibitors (Obst et al., 2022).
5. Enhancing Sensitivity to Radiotherapy in Prostate Cancer
Ralaniten has been observed to sensitize enzalutamide-resistant prostate cancer cells to ionizing radiation, particularly in cells expressing AR splice variants. This suggests its potential in combination therapies for improved treatment outcomes in prostate cancer (Banuelos et al., 2020).
Propriétés
Numéro CAS |
1637573-04-6 |
|---|---|
Nom du produit |
Ralaniten acetate |
Formule moléculaire |
C27H33ClO8 |
Poids moléculaire |
521.003 |
Nom IUPAC |
[(2S)-2-Acetyloxy-3-[4-[2-[4-[(2S)-2-acetyloxy-3-chloropropoxy]phenyl]propan-2-yl]phenoxy]propyl] acetate |
InChI |
InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3/t25-,26-/m1/s1 |
Clé InChI |
HGHVYYKTOXUQNT-CLJLJLNGSA-N |
SMILES |
CC(OC[C@@H](OC(C)=O)COC1=CC=C(C(C)(C2=CC=C(OC[C@H](OC(C)=O)CCl)C=C2)C)C=C1)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ralaniten acetate |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)
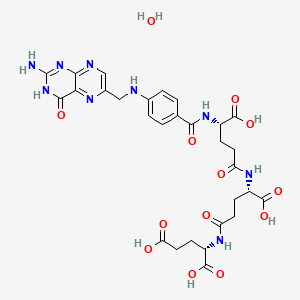
![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)


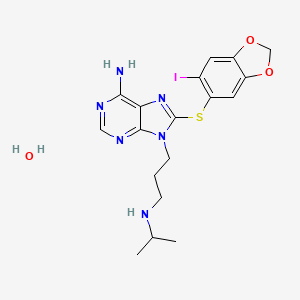
![8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine](/img/structure/B610342.png)
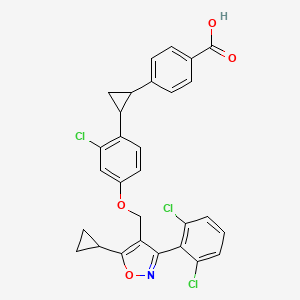
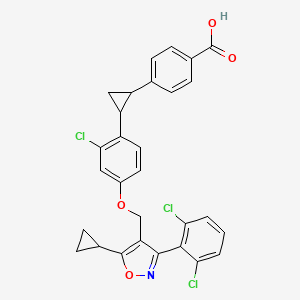
![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)
![(Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B610346.png)
![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)
